molecular formula C17H13ClN2OS B5794171 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B5794171
M. Wt: 328.8 g/mol
InChI Key: NUCLDLOABHOOOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known as CPTH or CPTH2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a small molecule inhibitor that targets the histone acetyltransferase enzyme, which plays a crucial role in regulating gene expression.

Mechanism of Action

2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide inhibits the activity of histone acetyltransferase enzymes by binding to a specific site on the enzyme. This site is located near the active site of the enzyme and is involved in the binding of the acetyl-CoA substrate. By binding to this site, this compound prevents the binding of the acetyl-CoA substrate, thereby inhibiting the activity of the enzyme.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Inhibition of histone acetyltransferase enzymes by this compound leads to changes in the acetylation status of histone proteins, which in turn affects gene expression. This can have downstream effects on various biological processes, including cell proliferation, apoptosis, and differentiation.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and has high purity and yield. It is also highly specific for histone acetyltransferase enzymes, making it a valuable tool for studying epigenetic regulation.
However, this compound also has some limitations for lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to work with in certain assays. It also has a relatively short half-life, which can limit its effectiveness in long-term experiments.

Future Directions

There are several future directions for research on 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. One area of interest is the development of more potent and specific inhibitors of histone acetyltransferase enzymes. This could lead to more effective treatments for diseases that involve dysregulation of epigenetic regulation.
Another area of interest is the use of this compound in combination with other epigenetic modulators. This could lead to synergistic effects on gene expression and provide new avenues for therapeutic intervention.
Conclusion
In conclusion, this compound, or this compound, is a valuable tool for studying epigenetic regulation and its role in various biological processes. Its inhibition of histone acetyltransferase enzymes has downstream effects on gene expression, cell proliferation, apoptosis, and differentiation. While this compound has some limitations for lab experiments, it has several advantages and holds promise for future research directions.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves the reaction between 4-chlorobenzoyl chloride and 4-phenyl-2-aminothiazole in the presence of triethylamine and dichloromethane. The resulting intermediate is then reacted with acetic anhydride and triethylamine to produce the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been extensively used in various scientific research applications, particularly in the field of epigenetics. Epigenetics refers to the study of heritable changes in gene expression that are not caused by changes in the DNA sequence itself. Histone acetyltransferase enzymes play a crucial role in epigenetic regulation by modifying the acetylation status of histone proteins, which in turn affects gene expression.
This compound has been shown to inhibit the activity of histone acetyltransferase enzymes, leading to changes in the acetylation status of histone proteins and subsequent changes in gene expression. This makes this compound a valuable tool for studying epigenetic regulation and its role in various biological processes, including cancer, neurodegeneration, and inflammation.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS/c18-14-8-6-12(7-9-14)10-16(21)20-17-19-15(11-22-17)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCLDLOABHOOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.